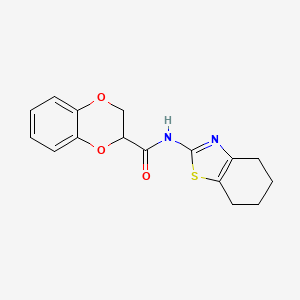

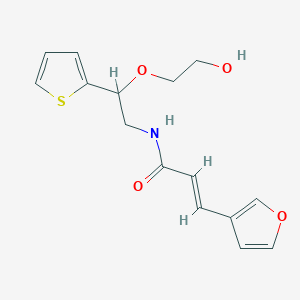

1-Phenyl-4-prop-2-ynylpiperazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include studying its reactivity with various reagents, and the mechanisms of these reactions .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity .Applications De Recherche Scientifique

HIV-1 Attachment Inhibition

1-Phenyl-4-prop-2-ynylpiperazine-2,3-dione derivatives have been explored for their potential in inhibiting HIV-1 attachment. This action interferes with the viral gp120's interaction with the host cell receptor CD4, showcasing their potential as antiviral agents. For instance, specific modifications to the benzamide moiety in these compounds have revealed the viability of replacing the phenyl moiety with heterocyclic rings, demonstrating a restricted tolerance for substituent variations on the phenyl ring to preserve antiviral activity (Meanwell et al., 2009).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and characterized for their antimicrobial properties. Studies indicate these compounds exhibit significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents. Such research highlights the broader applications of these compounds beyond their initial scope, potentially offering new avenues for addressing antibiotic resistance (Ghabbour et al., 2016).

Pharmacophore Models and Receptor Affinity

Investigations into derivatives of this compound have included studies on their affinity towards specific receptors, such as 5-HT1A and α1-adrenergic receptors. Through pharmacophore model-based studies, these compounds have been shown to exhibit significant to moderate affinities in the nanomolar range for 5-HT1A receptors, indicating their potential in designing receptor-targeted therapeutics (Handzlik et al., 2011).

Anticonvulsant Activity

Research on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, structurally similar to this compound, has uncovered their potential as anticonvulsants. By modifying these compounds to introduce aromatic areas to the cyclohexane ring, significant anticonvulsant activity was observed in preclinical models, pointing to their potential use in epilepsy treatment (Obniska et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-phenyl-4-prop-2-ynylpiperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h1,3-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOKPLNJWONEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)

![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)

![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)

![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)